(A) 6H-Indolo(2,3-b)quinoxaline-6-ethanamine, N,N,2,3-tetramethyl-: This compound, also known as B220, is a synthetic indoloquinoxaline derivative researched for its antiviral properties. []
(B) CD45R/B220 antigen: This protein, often abbreviated as B220, is a cell surface marker primarily found on B lymphocytes in mice. [] It is a specific isoform of the protein tyrosine phosphatase CD45, containing exons 4, 5, and 6. [, , ] Although predominantly a B cell marker, B220 expression is also observed on subsets of T cells under certain conditions like activation and apoptosis. [, , , , ]
B220 is predominantly found in murine (mouse) B cells but has been identified in a subset of human B cells as well. In mice, it serves as a pan-B cell marker, while its expression in humans is more restricted to naive B cells and certain lymphoproliferative disorders. The expression pattern of B220 varies significantly among different types of immune cells, including activated T cells and natural killer cells, indicating its broader relevance in immune responses.
The synthesis of B220 involves the transcription of the CD45 gene, which is regulated by various factors during lymphocyte development. The expression of B220 mRNA can be analyzed using reverse transcription-polymerase chain reaction (RT-PCR). For instance, total RNA can be extracted from splenocytes or thymocytes, followed by the synthesis of first-strand complementary DNA (cDNA) using reverse transcriptase. The PCR amplification typically involves specific primers targeting exons of the CD45 gene, with subsequent analysis through agarose gel electrophoresis to confirm the presence and size of the amplified products .
B220's molecular structure consists of an extracellular domain that varies due to alternative splicing, a single transmembrane segment, and two tandem intracellular catalytic domains. This structure allows B220 to function effectively as a signaling molecule within lymphocytes.
B220 is involved in several biochemical reactions that are critical for immune signaling. Its primary role is as a receptor that modulates T-cell and B-cell antigen receptor signaling pathways. The activation of these pathways influences cell growth, differentiation, and survival.
The mechanism of action for B220 involves its role as a receptor that interacts with various ligands during immune activation. Upon binding to antigens or co-stimulatory signals, B220 undergoes conformational changes that lead to the activation of intracellular signaling pathways.
B220 exhibits several physical and chemical properties relevant to its function:
B220 has numerous applications in immunology research and clinical diagnostics:
CD45, commonly referred to as B220 in murine B lymphocytes, is a transmembrane protein tyrosine phosphatase (PTP) that serves as a master regulator of immune cell signaling. This glycoprotein exhibits a molecular weight ranging from 180–240 kDa, with structural diversity arising from extensive alternative splicing and post-translational modifications. Its extracellular domain contains multiple fibronectin type III repeats and a heavily O-glycosylated region that defines the B220 isoform recognized by the RA3-6B2 monoclonal antibody. The cytoplasmic domain comprises two tandem PTP domains (D1 and D2), with D1 harboring catalytic activity essential for modulating phosphorylation events in antigen receptor signaling pathways [2] [9].
The structural heterogeneity of CD45 arises primarily from alternative splicing of exons 4–6 (A–C) in the extracellular domain, generating isoforms with distinct antigenic properties and functional capabilities. The B220 epitope, recognized by the RA3-6B2 antibody, is specifically expressed on isoforms containing exon A-encoded sequences. This epitope conformation depends on both exon-specific peptide sequences and carbohydrate residues, making it a marker for specific stages of B cell development [2] [8].
Table 1: CD45 Isoforms Defined by Alternative Splicing
Isoform Designation | Exons Spliced | Molecular Weight (kDa) | Cellular Expression |
---|---|---|---|
CD45RA (B220) | Exon A included | 205-220 | Pro-B to mature B cells, activated T cell blasts |
CD45RB | Exon B included | 190-220 | B cells, T cell subsets |
CD45RC | Exon C included | 200-220 | T cell subsets |
CD45R0 | No exons A, B, or C | 180 | Memory T cells, plasma cells |
The functional significance of these isoforms extends beyond mere structural variation. B220-positive isoforms exhibit distinct signaling capacities due to differential dimerization properties and lateral mobility within the membrane. Splice variants lacking exons A-C demonstrate reduced phosphatase activity and altered association with lymphocyte-specific kinases. Importantly, B220 expression is not exclusive to B lymphocytes; it appears on activated T cell blasts preceding apoptosis and on subsets of natural killer cells, indicating its role in signaling modulation across multiple lymphocyte lineages [5] [8]. Alternative splicing mechanisms governing CD45 isoform expression involve heterogeneous nuclear ribonucleoproteins (hnRNPs) that bind to exonic splicing silencers (ESS) and intronic splicing silencers (ISS), promoting exon skipping in a cell type-specific manner [8].
Beyond alternative splicing, CD45/B220 undergoes extensive post-translational modifications (PTMs) that profoundly influence its function and interactions. Glycosylation represents the most abundant modification, with approximately 50% of its molecular weight attributable to carbohydrate additions. The extracellular domain contains multiple sites for O-linked glycosylation that directly influence antibody recognition. The B220 epitope itself is glycosylation-dependent, as enzymatic removal of sialic acid residues abrogates RA3-6B2 antibody binding [2] [9].
The cytoplasmic PTP domains undergo reversible phosphorylation that modulates enzymatic activity. Phosphorylation at tyrosine residue 1196 within the D2 domain enhances phosphatase activity toward Src-family kinases, while serine/threonine phosphorylation in the juxtamembrane region influences receptor clustering and membrane localization. CD45 also undergoes regulated intramembrane proteolysis (RIP) in activated lymphocytes, releasing a soluble ectodomain and a membrane-tethered C-terminal fragment that is further processed by γ-secretase [4] [9].
Table 2: Key Post-Translational Modifications of CD45/B220
Modification Type | Modification Sites | Functional Consequence | Regulatory Enzymes |
---|---|---|---|
O-linked glycosylation | Ser/Thr-rich extracellular domain | Epitope conformation, protection from proteolysis | GalNAc transferases, sialyltransferases |
Tyrosine phosphorylation | Tyr1196 (D2 domain) | Enhanced phosphatase activity | Lck, Fyn kinases |
Serine/threonine phosphorylation | Juxtamembrane region | Altered lateral mobility, dimerization | PKC, ERK kinases |
Regulated proteolysis | Transmembrane domain | Signal termination, nuclear translocation | ADAM proteases, γ-secretase |
The functional integration of CD45/B220 into lymphocyte signaling pathways occurs through its phosphatase-mediated regulation of Src-family kinases (Lck, Fyn, Lyn). By dephosphorylating the inhibitory C-terminal tyrosine of these kinases, CD45 lowers the activation threshold for antigen receptor signaling. This regulatory function is spatially controlled through CD45's exclusion from immune synapses, allowing localized kinase activation upon antigen engagement [2] [4]. The extracellular domain functions as a size-dependent molecular sieve, with larger isoforms exhibiting reduced access to densely packed receptor clusters and consequently greater phosphatase activity in membrane microdomains [2].
The CD45 gene (Ptprc) spans approximately 150 kb on chromosome 1 and employs multiple tissue-specific promoters that orchestrate its expression throughout hematopoietic development. The proximal promoter contains essential binding sites for Ets-family transcription factors, including PU.1, which serves as a master regulator of hematopoietic lineage commitment. PU.1 binding initiates chromatin remodeling at the CD45 locus, creating accessible regions for additional transcription factors [10].
In developing B cells, a combinatorial code of transcription factors establishes CD45 expression. Early B cell factor 1 (EBF1) and E2A proteins bind to evolutionarily conserved motifs in the distal promoter, facilitating the recruitment of Pax5, which reinforces expression throughout B cell development. The synergistic action of these factors forms a transcriptional "hubloop" that stabilizes the active chromatin configuration. This complex exhibits functional cooperativity, as evidenced by chromatin immunoprecipitation sequencing (ChIP-Seq) studies demonstrating co-occupancy of PU.1, EBF1, E2A, and Pax5 at the CD45 promoter in pro-B cells [6] [10].
Table 3: Transcription Factors Regulating CD45/B220 Expression
Transcription Factor | Binding Site Location | Function in CD45 Regulation | Cooperating Factors |
---|---|---|---|
PU.1 | Proximal promoter | Chromatin remodeling, basal transcription | IRF4/8, GABPα |
EBF1 | Distal enhancer (-15 kb) | Lineage-specific activation | E2A, FoxO1 |
Pax5 | Promoter-proximal element | Transcriptional amplification | EBF1, E2A |
Oct-2 | 3' enhancer | Mature B cell maintenance | Bob1 (OCA-B) |
Notch1/RBP-Jκ | Silencer element | Thymocyte-specific repression | HDAC complexes |
The transcriptional program controlling CD45 exhibits remarkable plasticity during lineage commitment. In T cell development, Notch signaling induces the repressor protein Hes1, which recruits histone deacetylase (HDAC)-containing complexes to the proximal promoter, effectively silencing CD45 expression in thymocytes. Conversely, in myeloid lineages, C/EBP factors cooperate with PU.1 to maintain CD45 expression. This lineage-specific regulation explains why B220 expression persists throughout B cell development but becomes restricted to activated T cells in the peripheral immune system [10].
Epigenetic modifications at the CD45 locus create a permissive chromatin environment that facilitates stage-specific expression during B cell development. The locus is marked by progressive acquisition of activating histone modifications, including H3K4 monomethylation (H3K4me1) at enhancer regions and H3K4 trimethylation (H3K4me3) at promoter elements. PU.1 functions as a pioneer factor that initiates nucleosome remodeling, creating regions of accessible chromatin that serve as beacons for additional transcription factors. These accessible regions subsequently acquire H3K4me1 marks, which characterize active enhancers in mature B cells [10].
The polycomb repressive complex 2 (PRC2) plays a critical role in constraining CD45 expression during lineage specification. PRC2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive mark that forms facultative heterochromatin. In hematopoietic stem cells, the CD45 locus displays bivalent domains marked by both H3K4me3 and H3K27me3, resolving to monovalent activation during B cell commitment. Pharmacological inhibition of PRC2 components (EZH2, EED) using compounds such as GSK126 or EED226 increases CD45 expression and accelerates plasma cell differentiation, demonstrating the functional significance of this epigenetic regulation [7].
DNA methylation patterns further refine CD45 isoform expression through cell type-specific demethylation of exon-associated regions. The conserved CpG island spanning exons 4–6 displays progressive demethylation during B cell maturation, correlating with increased inclusion of variable exons in mature B cells. Ten-eleven translocation (TET) enzymes mediate active demethylation at these sites, creating binding platforms for splicing regulators such as heterogeneous nuclear ribonucleoprotein L (hnRNP L) that influence alternative exon selection [7] [8].
Table 4: Epigenetic Modifications Regulating CD45 Expression
Epigenetic Mark | Genomic Location | Function | Modifying Enzymes |
---|---|---|---|
H3K4me1 | Distal enhancers | Enhancer activation | MLL1-4, SET1A/B complexes |
H3K4me3 | Promoter region | Transcriptional initiation | MLL1-4, SET1A/B complexes |
H3K27me3 | Promoter and exonic regions | Transcriptional repression | PRC2 (EZH1/2) |
DNA demethylation | Exons 4-6 | Alternative splicing regulation | TET1-3, AID |
H3K9ac | Promoter-proximal | Chromatin accessibility | p300/CBP HATs |
The integration of these epigenetic layers creates a dynamic regulatory landscape that responds to developmental cues and environmental signals. During B cell activation, stimulation through the B cell receptor induces rapid phosphorylation of the RNA polymerase II C-terminal domain, promoting inclusion of variable exons and generating B220 isoforms with altered signaling properties. Simultaneously, inflammatory signals such as lipopolysaccharide (LPS) trigger histone acetyltransferase (HAT) recruitment, increasing chromatin accessibility at the CD45 locus and amplifying transcription. This epigenetic plasticity ensures precise tuning of CD45/B220 expression to meet the functional demands of B cells at different stages of differentiation and activation [7] [10].
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